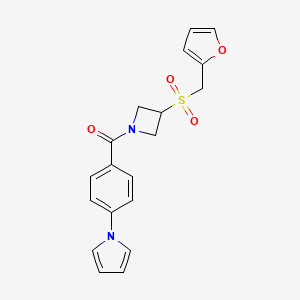

(4-(1H-pyrrol-1-yl)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Azetidines are four-membered rings containing three carbon atoms and one nitrogen atom .

Synthesis Analysis

Pyrrole can be synthesized using several methods, including the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid . Azetidines can be synthesized from β-amino alcohols or from aziridines .Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The nitrogen atom in pyrrole is sp2 hybridized and contributes one electron to the aromatic π system . Azetidines have a four-membered ring, which results in significant ring strain .Chemical Reactions Analysis

Pyrrole is known to undergo electrophilic substitution reactions, much like benzene. The α-position (the carbon adjacent to the nitrogen) is particularly reactive . Azetidines, due to their ring strain, are reactive towards ring-opening reactions .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid at room temperature, with a boiling point of 129-130°C . The physical and chemical properties of azetidines can vary widely depending on the substituents on the ring .Applications De Recherche Scientifique

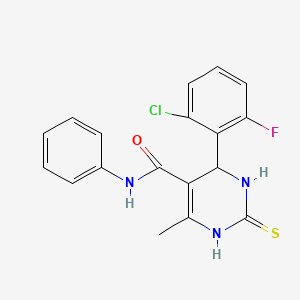

Microwave Assisted Synthesis and Biological Evaluation

Microwave-assisted synthesis methods have been utilized to create novel derivatives related to the chemical structure , showing significant anti-inflammatory and antibacterial activities. This approach highlights the compound's potential in developing new therapeutic agents with enhanced efficacy and reduced environmental impact (Ravula et al., 2016).

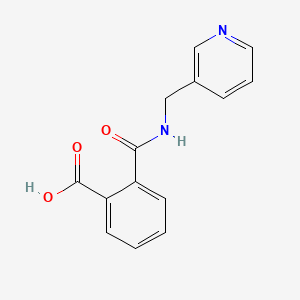

Solid Acid Catalyst for Synthesis

The use of phosphomolybdic acid as a catalyst has been explored for synthesizing trans-4,5-disubstituted cyclopentenone derivatives, involving furan-2-yl(phenyl)methanol. This method demonstrates a highly efficient and selective approach, emphasizing the compound's role in facilitating complex chemical reactions (Reddy et al., 2012).

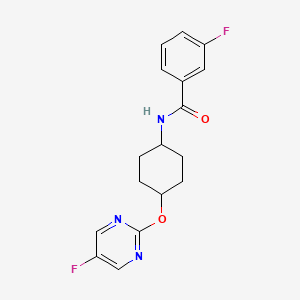

Approaches to Substituted Furans and Pyrroles

Research has developed methods for preparing substituted furans and pyrroles, essential synthons in chemical synthesis. These methods involve oxidative rearrangement and highlight the compound's utility in synthesizing key intermediates found in natural products and pharmaceutical agents (Kelly et al., 2008).

Synthesis and Protein Tyrosine Kinase Inhibitory Activity

Novel furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. This research sheds light on the compound's potential in developing new therapeutic agents for diseases involving tyrosine kinases (Zheng et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

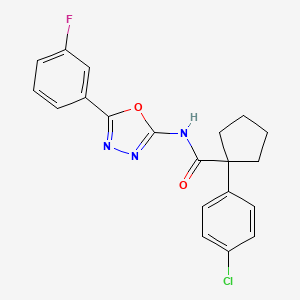

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c22-19(15-5-7-16(8-6-15)20-9-1-2-10-20)21-12-18(13-21)26(23,24)14-17-4-3-11-25-17/h1-11,18H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXNHJQJUWPQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)S(=O)(=O)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-Dimethyl-phenyl)-4-[methyl-(toluene-4-sulfonyl)-amino]-butyramide](/img/structure/B2782795.png)

![methyl 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B2782800.png)

![Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2782806.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2782809.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782814.png)